molecular formula C14H15N3O2 B2592358 N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1334368-62-5

N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No. B2592358
M. Wt: 257.293
InChI Key: GLBXRTBNCSWKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide, also known as PEAQX, is a compound that has gained significant attention in the field of neuroscience due to its potential as a selective antagonist for the AMPA receptor. The AMPA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. PEAQX has been shown to block the activity of the AMPA receptor in a selective manner, making it a promising tool for studying the function of this receptor in various biological processes.

Scientific Research Applications

Radiosynthesis and Imaging Applications

  • Radioligand Development for PET Imaging : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the specified compound, have been developed as selective ligands for the translocator protein (18 kDa), facilitating in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). Additionally, novel pyrazolo[1,5-a]pyrimidines exhibited subnanomolar affinity for this protein, underscoring their potential as in vivo PET-radiotracers in neuroinflammation studies (Damont et al., 2015).

Synthetic Routes and Derivatives

  • Cycloaddition to Form Isoxazolines and Isoxazoles : The compound's derivatives, through cycloaddition reactions, yielded new isoxazolines and isoxazoles, showcasing the versatility of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in synthesizing novel heterocyclic compounds (Rahmouni et al., 2014).
  • Antimicrobial Activity : Certain derivatives of the compound were synthesized and evaluated for their antimicrobial activity, indicating the potential of such compounds in developing new therapeutic agents (Nunna et al., 2014).

Biological Evaluation and Potential Therapeutic Applications

  • Investigation of Binding with Bovine Serum Albumin : Derivatives of the specified compound were synthesized and their interaction with bovine serum albumin (BSA) was studied, indicating potential applications in drug delivery systems and pharmacokinetics (Meng et al., 2012).

properties

IUPAC Name

N-(1-phenylethyl)-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-11(12-6-3-2-4-7-12)17-13(18)10-19-14-15-8-5-9-16-14/h2-9,11H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBXRTBNCSWKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide

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